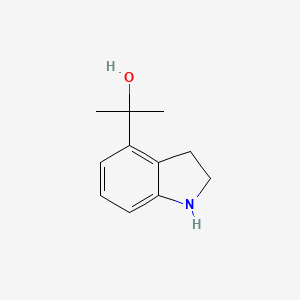

1H-Indol-4-metanol, 2,3-dihidro-alfa,alfa-dimetil-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(2,3-dihydro-1H-indol-4-yl)propan-2-ol is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indoles are known for their biological activities and are found in various natural compounds, including alkaloids and plant hormones

Aplicaciones Científicas De Investigación

2-(2,3-dihydro-1H-indol-4-yl)propan-2-ol has diverse applications in scientific research:

Mecanismo De Acción

Target of Action

The compound “1H-Indole-4-methanol, 2,3-dihydro-alpha,alpha-dimethyl-” is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , which makes them useful in the development of new therapeutic derivatives . .

Mode of Action

The mode of action of indole derivatives can vary widely depending on the specific derivative and its targets . Some indole derivatives have been found to exhibit antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities

Biochemical Pathways

Indole derivatives can affect a variety of biochemical pathways, depending on their specific targets and modes of action . For example, some indole derivatives have been found to inhibit the influenza A virus . .

Result of Action

The result of a compound’s action at the molecular and cellular level can vary widely depending on its targets and mode of action. Some indole derivatives have been found to exhibit a variety of biological activities, including antiviral, anti-inflammatory, and anticancer activities . .

Métodos De Preparación

The synthesis of 2-(2,3-dihydro-1H-indol-4-yl)propan-2-ol typically involves the following steps:

Synthetic Routes: The compound can be synthesized through the nucleophilic addition of hydrazine hydrate to phthalic anhydride, followed by dehydration to form phthalhydrazide.

Reaction Conditions: The reactions are usually carried out at elevated temperatures, often above 160°C, and may require solvents like dimethylformamide (DMF) for recrystallization.

Industrial Production Methods: Industrial production methods for indole derivatives often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Análisis De Reacciones Químicas

Comparación Con Compuestos Similares

2-(2,3-dihydro-1H-indol-4-yl)propan-2-ol can be compared with other indole derivatives:

Actividad Biológica

2-(2,3-dihydro-1H-indol-4-yl)propan-2-ol is an indole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the current understanding of its biological properties, synthesizing findings from recent studies.

Chemical Structure and Properties

The compound 2-(2,3-dihydro-1H-indol-4-yl)propan-2-ol is characterized by its indole core structure, which is known for conferring various biological activities. The presence of the propanol moiety enhances its solubility and bioavailability.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of related indole derivatives, suggesting potential efficacy against a range of pathogens:

- Minimum Inhibitory Concentration (MIC) : A study reported that certain indole derivatives exhibited MIC values as low as 0.98 μg/mL against Methicillin-resistant Staphylococcus aureus (MRSA), indicating strong antibacterial activity .

- Antitubercular Activity : Indole compounds have shown promising results against Mycobacterium tuberculosis, with significant inhibition observed at concentrations around 10 μg/mL .

Table 1: Antimicrobial Activity of Indole Derivatives

| Compound | Target Pathogen | MIC (μg/mL) |

|---|---|---|

| 3k | MRSA | 0.98 |

| 3k | M. tuberculosis | 10 |

Anticancer Activity

Indole derivatives have also been investigated for their anticancer properties:

- Cytotoxicity : Several synthesized compounds demonstrated significant cytotoxic effects against various cancer cell lines with IC50 values less than 10 μM. Notably, compounds showed preferential toxicity towards rapidly dividing cells such as A549 lung cancer cells .

Table 2: Cytotoxicity of Indole Derivatives

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 3c | A549 | <10 |

| 3k | HeLa | <10 |

The biological activity of indole derivatives is often attributed to their ability to interact with specific biological targets:

- Molecular Docking Studies : Research has indicated that these compounds can effectively bind to long RSH proteins, which play a crucial role in bacterial resistance mechanisms .

Case Studies

A notable case study involved the synthesis and evaluation of various indole derivatives, including 2-(2,3-dihydro-1H-indol-4-yl)propan-2-ol. The study found that certain modifications to the indole structure significantly enhanced both antimicrobial and anticancer activities .

Propiedades

IUPAC Name |

2-(2,3-dihydro-1H-indol-4-yl)propan-2-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-11(2,13)9-4-3-5-10-8(9)6-7-12-10/h3-5,12-13H,6-7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPWHSXUIHNHIGO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=C2CCNC2=CC=C1)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1384053-56-8 |

Source

|

| Record name | 2-(2,3-dihydro-1H-indol-4-yl)propan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.